molecular formula C10H7ClN2O2 B2979007 Methyl 2-chloroquinoxaline-5-carboxylate CAS No. 2092029-47-3

Methyl 2-chloroquinoxaline-5-carboxylate

Cat. No.: B2979007
CAS No.: 2092029-47-3
M. Wt: 222.63
InChI Key: FZHXQUJSMZHJRW-UHFFFAOYSA-N
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Description

Methyl 2-chloroquinoxaline-5-carboxylate is a chemical compound with the molecular formula C10H7ClN2O2. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoxaline ring substituted with a chlorine atom at the 2-position and a carboxylate ester group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chloroquinoxaline-5-carboxylate typically involves the reaction of 2-chloroquinoxaline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloroquinoxaline-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Substituted quinoxaline derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Oxidation: Quinoxaline N-oxides.

Scientific Research Applications

Methyl 2-chloroquinoxaline-5-carboxylate has several applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, antiviral, and anticancer agents.

    Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is employed in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agricultural Chemistry: The compound is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of methyl 2-chloroquinoxaline-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The chlorine atom and carboxylate ester group play crucial roles in its interaction with biological targets, influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-chloroquinoxaline: Lacks the carboxylate ester group, making it less versatile in chemical reactions.

    Methyl 3-chloroquinoxaline-5-carboxylate: Similar structure but with the chlorine atom at the 3-position, leading to different reactivity and biological activity.

    Quinoxaline-5-carboxylate: Lacks the chlorine atom, affecting its chemical and biological properties.

Uniqueness

Methyl 2-chloroquinoxaline-5-carboxylate is unique due to the presence of both the chlorine atom and the carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in medicinal chemistry, material science, and agricultural chemistry .

Properties

IUPAC Name

methyl 2-chloroquinoxaline-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-15-10(14)6-3-2-4-7-9(6)12-5-8(11)13-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHXQUJSMZHJRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N=C(C=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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